molecular formula C21H22N4O3S B2506272 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1021035-51-7

3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2506272
CAS No.: 1021035-51-7
M. Wt: 410.49
InChI Key: QWDIOZHMBCUGDT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a dimethoxyphenyl group and a thiophene-carbonyl-piperazine moiety

Mechanism of Action

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones, the pyridazine ring is formed through a cyclization reaction.

    Substitution with Dimethoxyphenyl Group:

    Attachment of Thiophene-Carbonyl-Piperazine Moiety: This step involves the acylation of piperazine with thiophene-2-carbonyl chloride, followed by nucleophilic substitution to attach the piperazine to the pyridazine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to modify the aromatic rings.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine include:

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but lacks the pyridazine and piperazine moieties.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but with an ester functional group instead of the pyridazine and piperazine components.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-20(23-22-16)24-9-11-25(12-10-24)21(26)19-4-3-13-29-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIOZHMBCUGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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